5-Hydroxy-2-benzothiazolesulfonamide

Übersicht

Beschreibung

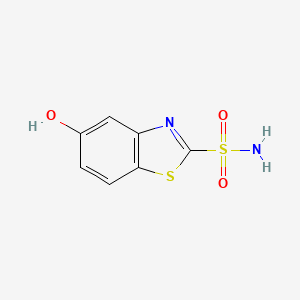

6-HYDROXY-1,3-BENZOTHIAZOLE-2-SULFONAMIDE is an organic compound belonging to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms.

Vorbereitungsmethoden

Die Synthese von 6-HYDROXY-1,3-BENZOTHIAZOL-2-SULFONAMID beinhaltet typischerweise die Reaktion von 2-Aminobenzolthiol mit Chlorsulfonsäure, gefolgt von Hydrolyse. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Wasser, um die Reaktion zu erleichtern . Industrielle Produktionsverfahren können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

6-HYDROXY-1,3-BENZOTHIAZOL-2-SULFONAMID unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminderivaten führen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure, including 5-Hydroxy-2-benzothiazolesulfonamide, exhibit notable antimicrobial activity. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The sulfonamide group in this compound is particularly important as it enhances its interaction with biological targets.

Carbonic Anhydrase Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase enzymes, which are crucial in physiological processes such as pH regulation and fluid secretion. Inhibition of specific isoforms of these enzymes has therapeutic implications for conditions like glaucoma and certain cancers . The compound's ability to selectively inhibit carbonic anhydrase II and VII further emphasizes its potential utility in pharmacological applications .

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been well-documented. This compound may contribute to this field by inducing apoptosis in cancer cells and exhibiting cytotoxic effects against various tumor types . Research has demonstrated that modifications to the benzothiazole structure can enhance the anticancer activity of related compounds, suggesting a pathway for optimizing the efficacy of this compound .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of hydroxyl and sulfonamide groups into the benzothiazole framework. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Material Science Applications

Beyond medicinal uses, this compound's structural features make it a candidate for applications in material science. The compound's potential as a vulcanization accelerator in rubber production has been suggested due to its ability to enhance the mechanical properties of rubber materials. Additionally, its anti-corrosion properties could be explored for protecting metals from oxidative damage.

Antimicrobial Activity Study

A study conducted on various benzothiazole derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Efficacy Assessment

In vitro studies on cancer cell lines such as HeLa demonstrated that this compound induced apoptosis at specific concentrations. The compound's mechanism was linked to the inhibition of carbonic anhydrase activity, which is vital for tumor growth regulation .

Summary Table of Applications

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial/fungal growth |

| Carbonic anhydrase inhibition | Therapeutic effects in glaucoma/cancer | |

| Anticancer activity | Induction of apoptosis | |

| Material Science | Vulcanization accelerators | Enhanced mechanical properties |

| Anti-corrosion agents | Protection against oxidative damage |

Wirkmechanismus

The mechanism of action of 6-HYDROXY-1,3-BENZOTHIAZOLE-2-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function . Additionally, it may interact with other proteins and pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

6-HYDROXY-1,3-BENZOTHIAZOL-2-SULFONAMID kann mit anderen Benzothiazolderivaten verglichen werden, wie z. B.:

2-Aminobenzothiazol: Bekannt für seine Verwendung in der Farbstoffsynthese und als pharmazeutisches Zwischenprodukt.

2-Mercaptobenzothiazol: Wird in der Gummiindustrie als Vulkanisationsbeschleuniger eingesetzt.

6-Hydroxy-1,3-benzothiazol-2-carbonitril:

Biologische Aktivität

5-Hydroxy-2-benzothiazolesulfonamide (also known as benzothiazolesulfonamide) is a compound recognized for its diverse biological activities, particularly its role as an inhibitor of carbonic anhydrase enzymes. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

This compound primarily functions as an inhibitor of carbonic anhydrase (CA) enzymes, which are crucial for various physiological processes, including acid-base balance and fluid secretion. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

2. Pharmacological Profiles

The compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of benzothiazoles, including this compound, possess significant antitumor properties. For instance, a series of benzothiazole-sulfonamide analogues demonstrated selective toxicity against tumor-associated carbonic anhydrase IX (CA IX), which is overexpressed in various cancers .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it displays notable activity against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : Benzothiazole derivatives have been noted for their anti-inflammatory activities. The presence of the sulfonamide group enhances their efficacy in reducing inflammation .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on human gingival fibroblasts (HGFs) and its selective toxicity towards cancer cells. Results indicated a significant reduction in cell proliferation in cancerous cells compared to normal fibroblasts, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In another study, various derivatives of benzothiazole were synthesized and tested for their antimicrobial activity. The results showed that compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Candida albicans, highlighting the importance of structural modifications for optimizing biological activity .

Data Table: Biological Activities of this compound

Eigenschaften

CAS-Nummer |

29927-14-8 |

|---|---|

Molekularformel |

C7H6N2O3S2 |

Molekulargewicht |

230.3 g/mol |

IUPAC-Name |

6-hydroxy-1,3-benzothiazole-2-sulfonamide |

InChI |

InChI=1S/C7H6N2O3S2/c8-14(11,12)7-9-5-2-1-4(10)3-6(5)13-7/h1-3,10H,(H2,8,11,12) |

InChI-Schlüssel |

NOOBQTYVTDBXTL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)N=C(S2)S(=O)(=O)N |

Kanonische SMILES |

C1=CC2=C(C=C1O)SC(=N2)S(=O)(=O)N |

Synonyme |

6-hydroxybenzothiazide-2-sulfonamide L 643,799 L 643799 L-643799 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.